molecular formula C8H17Cl2N2OPS B14430972 2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide CAS No. 78219-80-4

2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide

Cat. No.: B14430972
CAS No.: 78219-80-4
M. Wt: 291.18 g/mol
InChI Key: GRICMEZZEYWLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide is a chemical compound known for its significant applications in various fields, including medicine and industry. This compound is characterized by its unique structure, which includes a hexahydro-1,3,2-oxazaphosphepine ring substituted with bis(2-chloroethyl)amino and sulfide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide typically involves the reaction of phosphorous oxychloride (POCl3) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent. The reaction is carried out in a closed reaction vessel with continuous stirring and temperature control. The mixture is initially cooled to a temperature range of -15 to -10°C, and the solution of 3-aminopropan-1-ol is added slowly. The reaction temperature is then gradually increased to 20-40°C, and the reaction is continued until the conversion of the substrates is complete .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide involves its ability to alkylate DNA and other cellular components. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylation process is a key factor in the compound’s cytotoxic effects, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: A well-known anticancer drug with a similar structure but different functional groups.

    Ifosfamide: Another anticancer agent with structural similarities to cyclophosphamide.

    Bis(2-chloroethyl)amine: A simpler compound with similar alkylating properties.

Uniqueness

Its ability to undergo multiple types of chemical reactions and its significant biological activity make it a valuable compound for research and industrial purposes .

Properties

78219-80-4

Molecular Formula

C8H17Cl2N2OPS

Molecular Weight

291.18 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2-sulfanylidene-1,3,2λ5-oxazaphosphepan-2-amine

InChI

InChI=1S/C8H17Cl2N2OPS/c9-3-6-12(7-4-10)14(15)11-5-1-2-8-13-14/h1-8H2,(H,11,15)

InChI Key

GRICMEZZEYWLBF-UHFFFAOYSA-N

Canonical SMILES

C1CCOP(=S)(NC1)N(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.